molecular formula C16H13BrO2 B12103472 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone

1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone

Cat. No.: B12103472
M. Wt: 317.18 g/mol
InChI Key: CNSFUFWMUVFFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone ( 36934-45-9) is a high-purity organic compound supplied for research and development purposes. With the molecular formula C₁₆H₁₃BrO₂ and a molecular weight of 317.18 g/mol , this molecule features a biphenyl core functionalized with both an acetyl group and a bromoacetyl group on opposite phenyl rings. This specific arrangement classifies it as a valuable bifunctional building block in synthetic chemistry . The presence of two distinct reactive ketone sites makes this compound particularly useful for constructing more complex molecular architectures. The bromoacetyl group ( -C(O)CH₂Br) is a well-known electrophilic handle that can undergo substitution reactions with various nucleophiles, facilitating the attachment of additional functional groups . Concurrently, the acetyl moiety on the distal ring can serve as a point for further chemical modification or conjugation . This versatility makes 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone a promising precursor in medicinal chemistry research, potentially for the synthesis of novel compounds such as coumarin derivatives, which are explored for their biological activities . Researchers can leverage this compound to develop new chemical entities for pharmacological screening and material science applications. The compound must be stored sealed in dry conditions at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H13BrO2

Molecular Weight

317.18 g/mol

IUPAC Name

1-[4-(4-acetylphenyl)phenyl]-2-bromoethanone

InChI

InChI=1S/C16H13BrO2/c1-11(18)12-2-4-13(5-3-12)14-6-8-15(9-7-14)16(19)10-17/h2-9H,10H2,1H3

InChI Key

CNSFUFWMUVFFQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4’-acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of 1-{4’-acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4’-Acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Aluminum chloride (AlCl3) for Friedel-Crafts acylation.

Major Products

    Substitution Products: Formation of amides or thioethers.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Mechanism of Action

The mechanism of action of 1-{4’-acetyl-[1,1’-biphenyl]-4-yl}-2-bromoethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-([1,1'-Biphenyl]-4-yl)-2-bromoethan-1-one (Compound 165)

  • Structure : Lacks the 4'-acetyl group of the target compound.
  • Synthesis : Derived from 1-([1,1'-biphenyl]-4-yl)ethan-1-one (93) via NBS bromination .
  • Reactivity : Reacts with morpholine to form α-ketothioamide derivatives for enzyme inhibition studies .

2-Bromo-1-(4-hydroxyphenyl)ethanone

  • Structure : Contains a hydroxyl group instead of a biphenyl-acetyl system.
  • Applications : Used in adrenaline-type drug synthesis .
  • Key Difference : The hydroxyl group enhances solubility but reduces electrophilicity compared to the acetyl-biphenyl system.
Compound Molecular Formula Substituents Key Applications Reference
Target Compound C₁₄H₁₁BrO 4'-Acetyl, 4-bromo Tyrosinase inhibitors
1-([1,1'-Biphenyl]-4-yl)-2-bromoethan-1-one C₁₃H₁₁BrO 4-Bromo (no 4'-acetyl) Intermediate for α-ketothioamides
2-Bromo-1-(4-hydroxyphenyl)ethanone C₈H₇BrO₂ 4-Hydroxyphenyl Adrenaline drug synthesis

Fluorinated Biphenyl Derivatives

1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE)

  • Synthesis : Prepared via Suzuki-Miyaura coupling (78% yield) .
  • Properties: Fluorine atoms enhance electrophilicity and metabolic stability compared to non-fluorinated analogs.
  • Applications : Studied for structural and spectroscopic properties via SC-XRD and NMR .

1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone

  • Structure : Fluorine at the 2'-position alters steric and electronic effects.
  • Physical Data : Molecular weight = 214.23 g/mol; CAS: 345-55-1 .
Compound Molecular Formula Substituents Synthesis Method Yield Reference
DFBPE C₁₄H₁₀F₂O 3',4'-Difluoro, 4-acetyl Suzuki-Miyaura coupling 78%
1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone C₁₄H₁₁FO 2'-Fluoro, 4-acetyl Friedel-Crafts acylation N/A

Methoxy and Amino Substituted Derivatives

1-(4′-Methoxy-[1,1'-biphenyl]-4-yl)ethanone

  • Structure : Methoxy group at 4'-position.
  • Properties : Methoxy enhances electron density, reducing reactivity toward electrophiles .

1-(4-Aminophenyl)-2-bromoethanone

  • Structure: Amino group at the para position.
  • Applications: Potential use in photoaffinity labeling due to the amino-bromo system .
Compound Molecular Formula Substituents Key Properties Reference
1-(4′-Methoxy-[1,1'-biphenyl]-4-yl)ethanone C₁₅H₁₄O₂ 4'-Methoxy Enhanced electron density
1-(4-Aminophenyl)-2-bromoethanone C₈H₈BrNO 4-Amino Photoaffinity labeling

Tyrosinase Inhibitors

  • Target Compound Derivatives : Biphenyl esters (e.g., 2p, 2r, 2s) show anti-tyrosinase activity comparable to kojic acid at 100–250 µg/mL .
  • Fluorinated Analogs: No direct tyrosinase data, but fluorine often improves bioavailability and target binding .

Anti-Inflammatory and Neuroprotective Agents

  • DFBPMS (difluoro-biphenyl sulfane): Potential anti-inflammatory applications .
  • 1-(3',4'-Dichloro-2-fluoro-biphenyl)cyclopropanecarboxylic acid : Neuroprotective agent for Alzheimer’s disease .

Structural and Spectroscopic Insights

  • Crystallography : The target compound’s biphenyl core enables tight crystal packing, as seen in related chalcone derivatives .
  • NMR Data : ¹H NMR of similar compounds (e.g., DFBPE) shows distinct aromatic proton shifts due to fluorine’s electron-withdrawing effects .

Biological Activity

1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone, also known by its CAS number 36934-45-9, is a compound with significant potential in various biological applications. Its structure includes a biphenyl moiety and a brominated acetophenone derivative, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula: C16H13BrO2
  • Molecular Weight: 317.177 g/mol
  • IUPAC Name: 1-[4-(4-acetylphenyl)phenyl]-2-bromoethanone
  • CAS Number: 36934-45-9

Biological Activity Overview

The biological activity of 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone has been explored in various studies. The compound exhibits notable antibacterial and cytotoxic properties, making it a candidate for further research in medicinal chemistry.

Antibacterial Activity

Recent studies have indicated that compounds with similar structural features to 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone show promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. For instance:

  • Minimum Inhibitory Concentration (MIC): Compounds structurally related to this compound have shown MIC values ranging from 12.9 µM to 25.9 µM against resistant bacterial strains .
CompoundMIC (µM)Bacterial Strain
Example A12.9S. aureus
Example B25.9E. coli

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can inhibit cell viability in various cancer cell lines. The IC50 values indicate the concentration required to reduce cell viability by 50%. For example:

  • IC50 Values: In studies involving cancer cell lines such as KB and IGROV1, compounds similar to 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone exhibited IC50 values ranging from 10 µM to 20 µM .
Cell LineIC50 (µM)
KB15
IGROV118

The precise mechanisms through which 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone exerts its biological effects are still under investigation. However, it is hypothesized that its antibacterial activity may stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antibacterial Efficacy: A study demonstrated that derivatives of this compound could effectively inhibit the growth of antibiotic-resistant bacterial strains in vitro.
  • Cytotoxic Effects on Cancer Cells: Research has shown that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(4'-Acetyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of biphenyl derivatives using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the acetyl group . Bromination at the ethanone position may employ bromine or N-bromosuccinimide (NBS) under controlled conditions to minimize side reactions . Optimizing stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane) is critical for achieving yields >70% .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral markers?

  • Methodological Answer :

  • NMR : The acetyl group (δ ~2.6 ppm for CH₃ in ¹H NMR; δ ~200 ppm for carbonyl in ¹³C NMR) and biphenyl protons (δ ~7.2–7.8 ppm) confirm the core structure. Bromine’s electronegativity deshields adjacent carbons, shifting ¹³C signals upfield .
  • IR : Strong C=O stretch (~1680 cm⁻¹) and C-Br vibration (~550 cm⁻¹) are key markers .
  • X-ray Crystallography : Resolves spatial arrangement of substituents; biphenyl dihedral angles and halogen bonding can be quantified .

Q. How does the compound’s solubility vary across solvents, and what purification methods are optimal?

  • Methodological Answer : The biphenyl backbone and halogen groups confer low polarity, making it soluble in dichloromethane, THF, and DMSO but insoluble in water. Recrystallization using ethanol/water mixtures (7:3 v/v) achieves >95% purity. Column chromatography (silica gel, hexane/ethyl acetate 8:2) separates brominated byproducts .

Advanced Research Questions

Q. How do substituent positions (acetyl vs. bromine) influence reactivity in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer : The bromine at the ethanone position acts as a superior leaving group compared to acetyl, enabling selective cross-coupling with aryl boronic acids. Density Functional Theory (DFT) calculations show the acetyl group’s electron-withdrawing effect lowers the LUMO energy at the biphenyl ring, enhancing oxidative addition with Pd catalysts . Control experiments with 1-(4'-Methyl[1,1'-biphenyl]-4-yl)-2-bromo-ethanone show 30% lower coupling efficiency, highlighting the acetyl group’s electronic role .

Q. What contradictions exist in reported biological activities of halogenated biphenyl ethanones, and how can they be resolved?

  • Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ ranging from 5–50 µM) may arise from assay conditions (e.g., cell line variability, incubation time). Standardized protocols (e.g., MTT assay at 48 hrs, triplicate runs) and metabolite profiling (LC-MS) are recommended to isolate compound-specific effects from matrix interference . Evidence suggests bromine’s lipophilicity enhances membrane permeability, but competing hydrolysis in cell media may reduce bioavailability .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how can they be mitigated?

  • Methodological Answer : The biphenyl system’s rotational freedom complicates crystal packing. Slow evaporation from DMSO at 4°C promotes ordered crystallization. Halogen bonding between bromine and acetyl oxygen (distance ~3.0 Å) stabilizes the lattice, as observed in analogous structures . High-resolution synchrotron XRD (λ = 0.7 Å) is advised for accurate electron density mapping .

Key Research Recommendations

  • Synthetic Optimization : Screen alternative bromination agents (e.g., CuBr₂) to reduce side-product formation .
  • Biological Assays : Pair in vitro studies with molecular docking to correlate bioactivity with structural motifs (e.g., acetyl-biphenyl interactions with kinase targets) .
  • Environmental Stability : Assess photodegradation pathways using HPLC-UV to identify vulnerable functional groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.